molecular formula C5H7Cl4NO2 B8282049 2,2,2-Trichloroethyl (2-chloroethyl)carbamate CAS No. 65303-68-6

2,2,2-Trichloroethyl (2-chloroethyl)carbamate

Cat. No. B8282049
M. Wt: 254.9 g/mol
InChI Key: PSPMRXUEKKHJGH-UHFFFAOYSA-N
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Patent
US04060630

Procedure details

One mole of 1-amino-2-chloroethane hydrochloride in 500 ml of dimethylformamide at 0° C is treated with 1 mole of β,β,β-trichloroethyl chloroformate after which a solution of 2 moles of triethylamine in 200 ml of dimethylformamide is slowly added. Upon completion of the addition, the reaction is diluted with 2 liters of water and extracted twice with 750 ml of ether. The ether extracts are washed twice with 500 ml of water then twice with 500 ml of 1 M HCl, dried over sodium sulfate and evaporated to dryness to give β,β,β-trichloroethyl N-(2-chloroethyl)carbamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][Cl:5].Cl[C:7]([O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])=[O:8].C(N(CC)CC)C>CN(C)C=O.O>[Cl:5][CH2:4][CH2:3][NH:2][C:7](=[O:8])[O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCCl
Name
Quantity
1 mol
Type
reactant
Smiles
ClC(=O)OCC(Cl)(Cl)Cl
Name
Quantity
2 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added
ADDITION
Type
ADDITION
Details
Upon completion of the addition
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 750 ml of ether
WASH
Type
WASH
Details
The ether extracts are washed twice with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 500 ml of 1 M HCl, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(OCC(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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